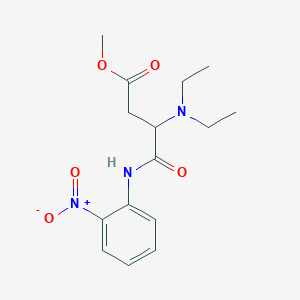
Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate is a complex organic compound with a unique structure that includes a diethylamino group, a nitroanilino group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable ester precursor, followed by the introduction of the nitroanilino group through nitration and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile
- 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile
Uniqueness
Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N3O5 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C15H21N3O5/c1-4-17(5-2)13(10-14(19)23-3)15(20)16-11-8-6-7-9-12(11)18(21)22/h6-9,13H,4-5,10H2,1-3H3,(H,16,20) |
InChI Key |
XAFPJIKXKTUQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC(=O)OC)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















